molecular formula C25H19ClN6O4 B14982488 N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

Cat. No.: B14982488
M. Wt: 502.9 g/mol
InChI Key: ZOQXWUBNBJAOEP-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and substituted with chlorophenyl, methoxyphenyl, and nitrobenzamide groups

Preparation Methods

The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the triazolopyrimidine core, followed by the introduction of the substituent groups. Common reaction conditions involve the use of nucleophilic substitution reactions, condensation reactions, and cyclization processes. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.

Chemical Reactions Analysis

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE include other triazolopyrimidine derivatives, such as:

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine These compounds share similar core structures but differ in their substituent groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE lies in its specific combination of substituents, which confer distinct properties and potential applications.

Properties

Molecular Formula

C25H19ClN6O4

Molecular Weight

502.9 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C25H19ClN6O4/c1-36-20-11-7-16(8-12-20)22-14-21(15-5-9-18(26)10-6-15)27-25-29-24(30-31(22)25)28-23(33)17-3-2-4-19(13-17)32(34)35/h2-14,22H,1H3,(H2,27,28,29,30,33)

InChI Key

ZOQXWUBNBJAOEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Origin of Product

United States

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